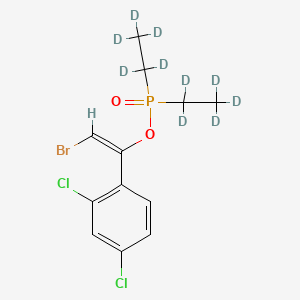
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its bromine, dichlorophenyl, and phosphoric acid ester groups, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid typically involves multiple steps. One common method includes the bromination of 1-(2,4-dichlorophenyl)ethanone followed by esterification with phosphoric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The phosphoric acid ester group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,5-dichlorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is unique due to its specific combination of bromine, dichlorophenyl, and phosphoric acid ester groups. This combination imparts distinct chemical properties, making it more versatile and effective in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C12H14BrCl2O2P |
|---|---|
Molecular Weight |
382.08 g/mol |
IUPAC Name |
1-[(E)-1-[bis(1,1,2,2,2-pentadeuterioethyl)phosphoryloxy]-2-bromoethenyl]-2,4-dichlorobenzene |
InChI |
InChI=1S/C12H14BrCl2O2P/c1-3-18(16,4-2)17-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2 |
InChI Key |
NLTUCCUWFHJYOV-MKROIWPFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])P(=O)(C([2H])([2H])C([2H])([2H])[2H])O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCP(=O)(CC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















